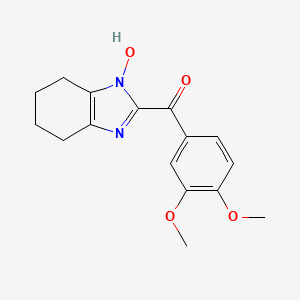![molecular formula C17H29N3O3 B5691010 2-(2-hydroxypropyl)-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691010.png)
2-(2-hydroxypropyl)-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-hydroxypropyl)-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as HU-210 and belongs to the family of cannabinoids.
作用機序
The mechanism of action of HU-210 involves the activation of the endocannabinoid system. The compound acts as a potent agonist of the cannabinoid receptors CB1 and CB2, leading to the modulation of various physiological processes. HU-210 also exhibits a high affinity for the CB1 receptor, which is primarily responsible for its psychoactive effects.
Biochemical and physiological effects:
HU-210 has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. HU-210 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal damage.
実験室実験の利点と制限
One of the major advantages of HU-210 is its high potency and selectivity for the CB1 receptor. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, the psychoactive effects of HU-210 can also be a limitation for lab experiments, as they can interfere with the interpretation of results. Additionally, the synthesis of HU-210 is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of HU-210. One potential direction is the development of novel derivatives of HU-210 with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of HU-210 in the treatment of various neurological disorders and autoimmune diseases. Additionally, further research is needed to elucidate the exact mechanisms of action of HU-210 and its potential interactions with other neurotransmitter systems.
合成法
The synthesis of HU-210 involves several steps. The initial step involves the reaction of 1,1'-carbonyldiimidazole with 1-pyrrolidinecarboxylic acid to form the corresponding imidazolide. The imidazolide is then reacted with 2-(2-chloroethyl)-1-methylpyrrolidine to form the intermediate compound. The intermediate is then reacted with 1,3-dimethyl-8-bromo-6-nitrospiro[5.5]undecane to form the final product, HU-210.
科学的研究の応用
HU-210 has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. HU-210 has also been shown to have potential applications in the treatment of cancer, neurological disorders, and autoimmune diseases.
特性
IUPAC Name |
2-(2-hydroxypropyl)-9-(pyrrolidine-1-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c1-14(21)12-20-13-17(5-4-15(20)22)6-10-19(11-7-17)16(23)18-8-2-3-9-18/h14,21H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQNHCJVYHGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2(CCC1=O)CCN(CC2)C(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5690931.png)
![(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5690946.png)
![4-tert-butyl-6-{[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5690950.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylimidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5690951.png)
![{(3R*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5690968.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[2-(ethylthio)propanoyl]piperidine](/img/structure/B5690973.png)
![N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690975.png)

![3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5690995.png)

![(3aR*,6aR*)-2-acetyl-5-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5691007.png)
![[2-(4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethyl]methylamine dihydrochloride](/img/structure/B5691016.png)
![1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]ethanol](/img/structure/B5691018.png)
![2-[(cyclohexylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5691025.png)